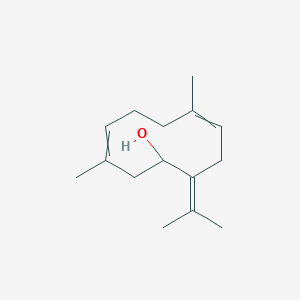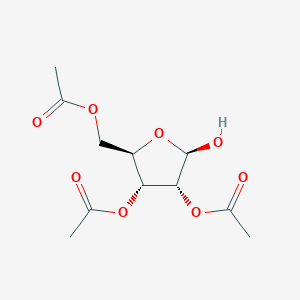
2,3,5-Triacetyl beta-D-Ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triacetyl beta-D-Ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis, particularly in the preparation of nucleosides and nucleotides, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl beta-D-Ribofuranose typically involves the acetylation of ribose derivatives. One common method starts with D-ribose, which undergoes a series of reactions including ketalization, esterification, reduction, hydrolysis, and acetylation . Another method involves the use of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside, which is deoxygenated using hydride reagents, followed by total hydrolysis and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is designed to be simple, cost-effective, and high-yielding, making it suitable for multi-gram preparations .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triacetyl beta-D-Ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to remove specific functional groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield deoxygenated derivatives .
Scientific Research Applications
2,3,5-Triacetyl beta-D-Ribofuranose has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Triacetyl beta-D-Ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, it prevents unwanted reactions at these sites, allowing for selective reactions at other positions. This selective protection is crucial in the synthesis of complex molecules such as nucleosides and nucleotides .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribofuranose: Similar in structure but lacks one hydroxyl group.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Contains benzoyl groups instead of acetyl groups.
Uniqueness
2,3,5-Triacetyl beta-D-Ribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleosides and nucleotides, where precise control over the chemical structure is essential .
Properties
CAS No. |
65024-85-3 |
|---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
InChI Key |
RCDVSNGCFMKYLB-GWOFURMSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


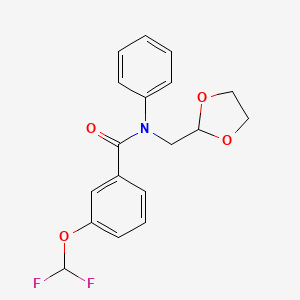
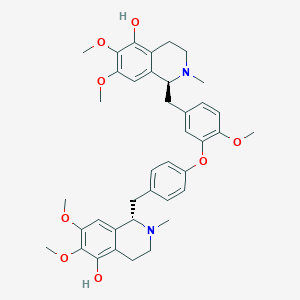
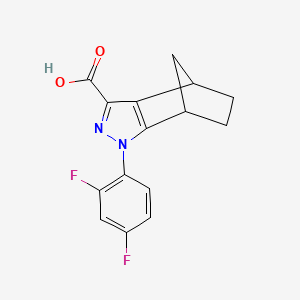
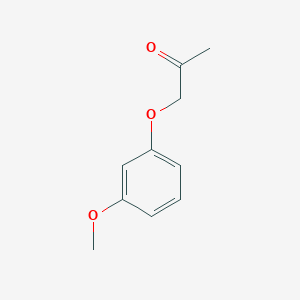

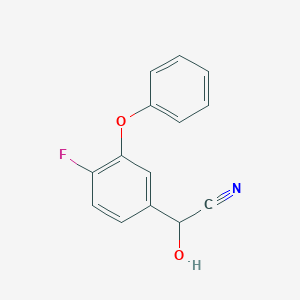



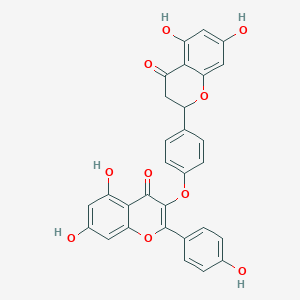
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
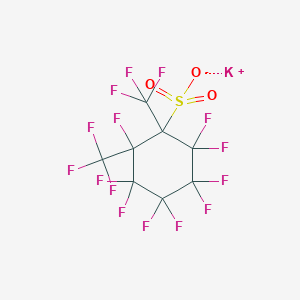
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
